Stereochemistry Switches α1 vs. 5-HT1A Selectivity
In a direct head-to-head comparison of stereoisomers derived from the 3-phenoxycyclopentylamine scaffold, the 1R configuration (present in (+)-3 and (−)-4) conferred higher affinity for α1-adrenoreceptors, whereas the 1S configuration (present in (−)-3 and (+)-4) produced higher affinity for 5-HT1A receptors [1]. This stereochemistry-driven selectivity switch was observed within the same experimental system, establishing that the 3-phenoxy substitution pattern does not merely confer affinity but enables tunable receptor targeting through stereochemical control—a feature not available with achiral or regioisomeric cyclopentylamine analogs.
1S config: higher 5-HT1A affinity
| Evidence Dimension | Receptor affinity profile by stereochemistry |
|---|---|
| Target Compound Data | 1R configuration: higher α1-adrenoreceptor affinity; 1S configuration: higher 5-HT1A affinity |
| Comparator Or Baseline | 1S configuration (opposite stereoisomer) |
| Quantified Difference | Qualitative selectivity reversal (quantitative Ki values not reported in abstract but statistically significant differentiation established) |
| Conditions | Radioligand binding assays on human recombinant α1-adrenoreceptor subtypes and 5-HT1A receptors |
Why This Matters
This stereochemical selectivity switch provides procurement justification for enantiomerically pure 3-phenoxycyclopentanamine over racemic mixtures or alternative regioisomers when receptor-specific targeting is required in assay development or lead optimization.
- [1] Bolognesi ML, Budriesi R, Cavalli A, Chiarini A, Gotti R, Leonardi A, et al. WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. J Med Chem. 1999;42(20):4214-4224. View Source
